molecular formula C14H17FN2O3 B4436307 2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide

2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B4436307
M. Wt: 280.29 g/mol
InChI Key: DENXAUSQVJKRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of both morpholine and fluorophenyl groups suggests potential biological activity, making it a compound of interest for further research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with ethylene oxide under basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl bromide in the presence of a strong base such as sodium hydride.

    Oxidation: The morpholine derivative is then oxidized to introduce the oxo group using an oxidizing agent like potassium permanganate.

    Acetamide Formation: The final step involves the reaction of the morpholine derivative with 3-fluorophenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the morpholine ring.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to the presence of the fluorophenyl group.

    Receptor Binding: May interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development: Potential candidate for drug development, particularly in the treatment of neurological disorders.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide would depend on its specific biological target. Generally, the compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.

    Gene Expression: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide: Similar structure with a methyl group instead of an ethyl group.

    2-(4-ethyl-2-oxomorpholin-3-yl)-N-(4-fluorophenyl)acetamide: Similar structure with the fluorine atom in a different position.

    2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-chlorophenyl)acetamide: Similar structure with a chlorine atom instead of a fluorine atom.

Uniqueness

The unique combination of the ethyl group on the morpholine ring and the fluorophenyl group may confer specific biological activities and chemical properties that differentiate it from similar compounds. These differences could be crucial in determining its suitability for various applications in research and industry.

Properties

IUPAC Name

2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3/c1-2-17-6-7-20-14(19)12(17)9-13(18)16-11-5-3-4-10(15)8-11/h3-5,8,12H,2,6-7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENXAUSQVJKRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(=O)C1CC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide
Reactant of Route 6
2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.